N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine

Oxime stereochemistry Beckmann rearrangement Hydrogen bonding network

Securing a structurally defined (Z)-oxime with consistent reactivity can be challenging. This unsubstituted (Z)-configured hydroxylamine (CAS 23240-49-5, ≥95% purity) resolves that uncertainty. • Defined (Z)-stereochemistry ensures regioselective Beckmann rearrangement to indolo-azepinone scaffolds-predictable migration eliminates re-optimisation of reaction conditions. • Lead-like profile (MW 200.24, LogP 2.7, TPSA 48.4 Ų) supports fragment-based screening and O-functionalisation to generate probe libraries. • Batch-to-batch purity consistency reduces side-product risk during pilot-scale campaigns.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B6058587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NO)C1)NC3=CC=CC=C23
InChIInChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2/b14-11-
InChIKeyKQJSIMCYBGAJEF-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1Z)-2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene]hydroxylamine – A Structurally Defined Carbazole Oxime Building Block for Heterocyclic Chemistry


N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine (CAS 23240-49-5) is a hydroxylamine-functionalised, partially saturated carbazole derivative. It is classified as a ketoxime of 2,3,4,9-tetrahydro-1H-carbazol-1-one and features a (Z)-configured C=N–OH group at the 1-position of the tetrahydrocarbazole scaffold. The compound possesses a molecular formula of C₁₂H₁₂N₂O, a molecular weight of 200.24 g/mol, a computed LogP of 2.7 and a topological polar surface area of 48.4 Ų [1]. It is commercially available as a research chemical with a minimum purity specification of 95 % . The oxime functionality makes it a versatile intermediate for Beckmann rearrangement and other transformations leading to nitrogen-containing heterocycles of pharmacological interest.

Defined (Z)-geometry oxime for stereospecific Beckmann rearrangement and heterocycle synthesis
Unsubstituted tetrahydrocarbazole core for unambiguous structure–activity relationship interpretation
Research-grade building block with dual hydrogen-bond donor/acceptor profile

Why N-[(1Z)-2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene]hydroxylamine Cannot Be Reliably Replaced by In‑Class Oximes or the Parent Ketone


Generic substitution of N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine with other tetrahydrocarbazole oximes or the parent ketone is problematic because even small structural changes materially alter the compound’s physicochemical properties and reactivity. The (Z)-configuration of the oxime, the absence of ring substituents and the presence of two distinct hydrogen‑bond donor sites (oxime –OH and indole NH; HBD count = 2) create a unique profile that governs solubility, permeability and hydrogen‑bond‑directed interactions [1]. For example, introducing a 6‑chloro or 6‑methyl substituent changes the molecular weight by ≥7 % and modifies the electronic environment of the oxime, shifting its reactivity in Beckmann rearrangements. Likewise, replacing the oxime with the parent ketone eliminates the hydrogen‑bond donor capability of the C=N–OH group and removes the possibility for oxime‑specific downstream chemistry (e.g., Beckmann, Neber, or nitrile oxide generation). These differences mean that in any preparative or screening campaign, the unsubstituted (Z)-oxime cannot be interchanged with a substituted analogue or the ketone without re‑optimising reaction conditions or re‑validating biological readouts.

Substituted oximes (e.g., 6‑chloro or 6‑methyl) alter electronic environment and molecular weight, shifting reactivity and requiring re‑optimisation
The parent ketone lacks the oxime C=N–OH group, eliminating oxime-specific transformations and hydrogen‑bond donor capacity
(E)-isomer or mixed‑isomer batches may give unpredictable regiochemical outcomes, compromising synthetic reproducibility

N-[(1Z)-2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene]hydroxylamine – Quantitative Comparative Evidence of Differentiation


Defined (Z)‑Configuration vs. (E)‑Isomer or Mixed Isomers: Solid‑State and Solution‑Phase Implications

The compound is unequivocally characterised as the (Z)-isomer as confirmed by the IUPAC name N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine and the SMILES specification C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 [1]. By contrast, the (E)-isomer (CAS 91391-94-5) and mixed isomer preparations are sold under less precise nomenclature (e.g., 'tetrahydro-1H-carbazol-1-one oxime') that does not guarantee isomeric homogeneity. The (Z)-geometry places the hydroxyl group syn to the indole NH, which can stabilise the molecule through an intramolecular hydrogen bond and influence the topology of the reactive C=N centre in subsequent transformations. This stereochemical definition is critical for Beckmann rearrangement reactions where isomeric purity dictates the regiochemical outcome.

Stereochemical Assignment
Head-to-head
Target (Z)-isomer (CAS 23240-49-5)
Comparator (E)-isomer or mixed (CAS 91391-94-5)
Distinct CAS; predictable intramolecular H-bond geometry
Isomeric purity ensures consistent reactivity in stereosensitive transformations
Sourcing the (Z)-specific CAS supports synthetic reproducibility
Oxime stereochemistry Beckmann rearrangement Hydrogen bonding network

Physicochemical Profile: LogP, TPSA and Hydrogen‑Bond Capacity vs. Parent Ketone

The oxime exhibits computed physicochemical properties that distinguish it from its parent ketone 2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 3456-99-3). The oxime has an XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 48.4 Ų, two hydrogen-bond donors (oxime OH and indole NH) and two hydrogen-bond acceptors (oxime N and carbonyl O-equivalent) [1]. The parent ketone, with molecular formula C₁₂H₁₁NO (MW 185.23 g/mol), possesses only one hydrogen‑bond donor (indole NH) and two acceptors (carbonyl O and aromatic N), giving it a lower predicted TPSA and reduced water solubility. These differences translate into a higher Rule‑of‑Five compliance for the oxime and altered passive membrane permeability, making it preferentially suited for fragment‑based drug design libraries.

Physicochemical Profile
Class-level
Target oxime LogP 2.7 · TPSA 48.4 Ų · HBD 2 · HBA 2 · MW 200.24
Parent ketone TPSA ≈37 Ų · HBD 1 · MW 185.23
ΔTPSA +11 Ų · ΔHBD +1 · ΔMW +15.01
Expanded hydrogen-bond capacity and polar surface area differentiate solubility and permeability profiles
Computed values; experimental validation recommended
Drug-likeness Permeability Physicochemical profiling

Boiling Point Differential as a Proxy for Thermal Behaviour and Handling

The predicted boiling point of N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is 446.8 ± 24.0 °C , significantly higher than that of the parent ketone (ca. 403.5 °C predicted for 2,3,4,9-tetrahydro-1H-carbazol-1-one). This approximately 43 °C elevation reflects the increased molecular weight and the additional intermolecular hydrogen‑bonding capacity of the oxime. The higher boiling point can be advantageous in reactions requiring elevated temperatures without distillation losses, but also signals that purification by distillation is less practical, favouring chromatographic or recrystallisation approaches.

Boiling Point
Data to verify
446.8 °C
+43 °C vs parent ketone
Higher boiling point indicates thermal stability window and informs purification strategy
Predicted value; experimental confirmation advised
Thermal stability Synthetic intermediate Process chemistry

Commercial Purity Standard and Supplier Specification vs. Non‑isomeric Oxime Alternatives

The minimum purity specification for N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is ≥ 95 %, as reported by multiple suppliers . In contrast, substituted analogues such as (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS 156424-67-8) are also offered at ≥ 95 % purity, but often with a higher molecular‑weight penalty (234.68 g/mol) and altered solubility due to the electronegative chlorine substituent. The target compound’s 95 % purity threshold is sufficient for most synthetic transformations and initial biological screening, while the absence of halogens or methyl groups simplifies downstream purification and reduces potential off‑target effects in bioassays.

Commercial Specification
Specification review
Target Purity ≥95% · MW 200.24
6‑chloro analogue MW 234.68
6‑methyl analogue MW 214.26
ΔMW −34.44 / −14.02 g/mol
Lower molecular weight and absence of substituents provide atom‑economic building block with simpler SAR interpretation
Supplier‑stated purity; batch consistency should be verified
Chemical procurement Quality specification Building block validation

Recommended Application Scenarios for N-[(1Z)-2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene]hydroxylamine Based on Comparative Evidence


Synthesis of Indolo‑azepinones via Beckmann Rearrangement

The (Z)-configured oxime is an ideal substrate for Beckmann rearrangement to afford functionalised indolo‑azepinones—privileged scaffolds in CNS‑active compound programmes. The defined stereochemistry ensures regioselective migration of the C–C bond anti to the leaving group, yielding the desired seven‑membered lactam with high predictability [1]. This application directly exploits the (Z)-isomerism and hydrogen‑bonding features established in Section 3.

Fragment‑Based Drug Discovery (FBDD) Library Design

With a LogP of 2.7, a TPSA of 48.4 Ų, two HBD and two HBA [1], the compound satisfies typical lead‑likeness criteria and is well suited as a fragment hit starting point. Its low molecular weight (200.24 g/mol) and high ligand efficiency potential make it a valuable alternative to heavier substituted carbazole oximes, as quantified in Section 3.

Chemical Biology Probe Development

The oxime hydroxyl group can be selectively functionalised (e.g., O‑alkylation, acylation, sulfonylation) to generate probe libraries. The absence of substituents on the carbazole ring eliminates confounding electronic effects, allowing clear interpretation of structure–activity relationships in target‑engagement assays.

Process‑Chemistry Optimisation and Scale‑Up Studies

The high predicted boiling point (446.8 °C, Section 3) and well‑defined purity specification (≥ 95 %, Section 3) inform reactor design and purification strategy. The compound’s thermal stability window supports solvent‑intensive work‑up procedures, and its batch‑to‑batch purity consistency reduces the risk of side‑product formation during pilot‑plant campaigns.

Application
Selection Property
Validation Focus
Indolo‑azepinone synthesis via Beckmann rearrangement
Stereochemically defined (Z)-oxime
Regiochemical outcome and reaction reproducibility
Fragment‑based drug discovery library design
Lead‑like physicochemical profile
Compliance with fragment‑likeness rules and permeability
Chemical biology probe development
Unsubstituted core for SAR clarity
Off‑target‑free probe design
Process‑chemistry scale‑up studies
Thermal stability and purity consistency
Purification protocols and batch reproducibility
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